Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro-
Overview
Description
Scientific Research Applications
Interaction with DNA
Acridine molecules interact with DNA, affecting nucleic acid synthesis by binding to DNA and interfering with its functions. This interaction is crucial for their mutagenicity and carcinogenicity. Studies have used quantum mechanical methods to evaluate the stacking and in-plane intermolecular interactions between nucleic acid base pairs and acridine derivatives, discussing binding patterns and relative stability of various drug–base pair complexes (Shukla, Mishra, & Tiwari, 2006).
Reactivity and Derivatives
The 9-aminoacridine chromophore is a critical component in DNA-targeted chemotherapeutic agents. Its susceptibility to electrophilic and nucleophilic attack facilitates the creation of novel cyclic and spirocyclic acridine derivatives, expanding the potential applications in medicinal chemistry (Ma, Day, & Bierbach, 2007).
Antiproliferative Properties
Certain acridine derivatives have shown strong in vitro antiproliferative properties against various parasites, such as Leishmania infantum. These compounds' ability to affect DNA synthesis suggests that they might target DNA metabolism in these parasites. Additionally, their effects on other biochemical pathways, like protein and lipid metabolism, indicate that they could be considered multitarget drugs (Di Giorgio et al., 2003).
Interaction with DNA Topoisomerase II
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide, an acridine derivative, interacts with DNA topoisomerase II. Despite its distinct DNA binding properties from other acridine derivatives, its mutagenic properties in mammalian cells suggest similar mechanisms of action involving DNA topoisomerase II (Ferguson, Hill, & Baguley, 1990).
DNA Binding and Structural Studies
Crystallographic and molecular mechanics calculations on N-[(2-dimethylamino)ethyl]-and N-[(2-dimethyl-amino)butyl]-9-aminoacridine-4-carboxamides, potential anti-cancer agents, provide insights into their interactions with DNA. These studies help understand the conformational flexibility and implications for models of DNA-binding (Hudson et al., 1987).
properties
IUPAC Name |
9-tert-butyl-9,10-dihydroacridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-17(2,3)16-12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)16/h4-11,16,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNGFBASCBBOCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=CC=CC=C2NC3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20413370 | |
Record name | Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20413370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro- | |
CAS RN |
16292-06-1 | |
Record name | Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20413370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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